molecular formula C12H13NO3S B2533867 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methylbenzamide CAS No. 946359-58-6

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methylbenzamide

Cat. No.: B2533867
CAS No.: 946359-58-6
M. Wt: 251.3
InChI Key: DVHZLNPCDFKLFA-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methylbenzamide: is a chemical compound that belongs to the class of heterocyclic compounds It features a 1,1-dioxido-2,3-dihydrothiophene ring attached to a 4-methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with 2,3-dihydrothiophene-1,1-dioxide. The reaction is carried out under controlled conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methylbenzamide can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon. Reagents like amines or alcohols can be used to introduce new functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Amines, alcohols; reactions may require a catalyst or base to proceed efficiently.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

Chemistry: N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methylbenzamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.

Medicine: The compound’s potential therapeutic properties are being explored, particularly its anti-inflammatory and antimicrobial activities. Research is ongoing to determine its efficacy and safety in medical applications.

Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylacetamide
  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzenesulfonamide

Comparison: While these compounds share the 1,1-dioxido-2,3-dihydrothiophene core, they differ in their substituents, which can significantly impact their chemical properties and applications. For instance, the presence of a trifluoromethyl group in N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide enhances its lipophilicity and potential biological activity. In contrast, the methoxy group in N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylacetamide may influence its reactivity and solubility.

Conclusion

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methylbenzamide is a versatile compound with significant potential in various scientific fields Its unique structure and reactivity make it a valuable tool in organic synthesis, biological research, and industrial applications

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-9-2-4-10(5-3-9)12(14)13-11-6-7-17(15,16)8-11/h2-7,11H,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHZLNPCDFKLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2CS(=O)(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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